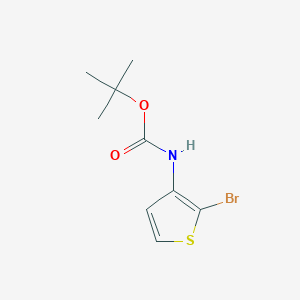

tert-Butyl (2-bromothiophen-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-bromothiophen-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-bromothiophen-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-bromothiophen-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPJQSLSJLTVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524071 | |

| Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21483-64-7 | |

| Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (2-bromothiophen-3-yl)carbamate CAS number 21483-64-7

An In-depth Technical Guide to tert-Butyl (2-bromothiophen-3-yl)carbamate (CAS No. 21483-64-7)

Introduction

tert-Butyl (2-bromothiophen-3-yl)carbamate is a vital heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a thiophene ring substituted with a bromine atom and a Boc-protected amine, provides two key points for chemical modification. This dual functionality makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications for researchers and scientists in the field.

Physicochemical Properties and Safety

A summary of the key physicochemical properties of tert-butyl (2-bromothiophen-3-yl)carbamate is provided in the table below.

| Property | Value |

| CAS Number | 21483-64-7 |

| Molecular Formula | C₉H₁₂BrNO₂S[1] |

| Molecular Weight | 278.17 g/mol [2] |

| Appearance | White to yellow solid[1] |

| Melting Point | 65-70 °C |

| Boiling Point | 276.4 ± 25.0 °C at 760 mmHg |

| Purity | Typically ≥97%[1][2] |

Safety and Handling:

According to the Safety Data Sheet (SDS), tert-butyl (2-bromothiophen-3-yl)carbamate is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).

Precautionary Measures:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is 2-8°C.

-

Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.

Synthesis

The synthesis of tert-butyl (2-bromothiophen-3-yl)carbamate is typically achieved through the Boc protection of the commercially available or synthetically prepared 2-bromothiophen-3-amine.

Synthesis of 2-Bromothiophen-3-amine

The precursor, 2-bromothiophen-3-amine, can be synthesized from 2-bromothiophene through a nitration reaction followed by reduction of the nitro group. The synthesis of 2-bromothiophene itself can be achieved by the bromination of thiophene.

Boc Protection of 2-Bromothiophen-3-amine: A Self-Validating Protocol

The protection of the amino group of 2-bromothiophen-3-amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. The following protocol is an adapted, self-validating system based on well-established methods for Boc protection of amines.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is used to neutralize the resulting acidic proton, driving the reaction to completion.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-bromothiophen-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford tert-butyl (2-bromothiophen-3-yl)carbamate as a solid.

Characterization

The structure and purity of tert-butyl (2-bromothiophen-3-yl)carbamate are confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals for the thiophene protons, a broad singlet for the N-H proton, and a sharp singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the thiophene carbons, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-Br stretch. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 277.98448, [M+Na]⁺: 299.96642[3] |

Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl (2-bromothiophen-3-yl)carbamate stems from its ability to undergo a variety of cross-coupling reactions at the C-Br bond, while the Boc-protected amine can be deprotected under acidic conditions to participate in further transformations.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. tert-Butyl (2-bromothiophen-3-yl)carbamate can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 2-position of the thiophene ring.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add tert-butyl (2-bromothiophen-3-yl)carbamate (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 2-position of the thiophene ring.

Application in Kinase Inhibitor Synthesis

Thiophene-based compounds are prevalent in the development of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. tert-Butyl (2-bromothiophen-3-yl)carbamate serves as a key starting material for the synthesis of various kinase inhibitor scaffolds. For instance, through Suzuki-Miyaura or Buchwald-Hartwig reactions, complex aromatic and heteroaromatic systems can be appended to the thiophene core, leading to potent and selective inhibitors of kinases such as Bruton's tyrosine kinase (BTK).

Conclusion

tert-Butyl (2-bromothiophen-3-yl)carbamate is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity, commercial availability, and the straightforward nature of its derivatization make it an indispensable tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

Sources

A Technical Guide to the Anticipated Spectral Characteristics of tert-Butyl (2-bromothiophen-3-yl)carbamate

Introduction

tert-Butyl (2-bromothiophen-3-yl)carbamate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and organic electronic materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of this compound. This in-depth technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl (2-bromothiophen-3-yl)carbamate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive framework. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in interpreting their own experimental data and in the rational design of future experiments.

Molecular Structure and Key Spectroscopic Features

The structure of tert-butyl (2-bromothiophen-3-yl)carbamate combines a substituted thiophene ring with a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups gives rise to a unique spectral signature that can be systematically analyzed.

Figure 1: Chemical structure of tert-Butyl (2-bromothiophen-3-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is anticipated to show distinct signals for the thiophene ring protons, the N-H proton of the carbamate, and the tert-butyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Thiophene H-5 | ~7.2 - 7.5 | Doublet | J4,5 = ~5-6 Hz | The proton at the 5-position is expected to be the most downfield of the thiophene protons due to the deshielding effect of the adjacent sulfur atom. It will appear as a doublet due to coupling with the proton at the 4-position. |

| Thiophene H-4 | ~6.8 - 7.1 | Doublet | J4,5 = ~5-6 Hz | The proton at the 4-position will be upfield relative to H-5 and will also appear as a doublet from coupling to H-5. |

| N-H (carbamate) | ~6.5 - 7.5 (broad) | Singlet (broad) | - | The chemical shift of the N-H proton is variable and concentration-dependent. It typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| tert-Butyl (9H) | ~1.5 | Singlet | - | The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signal for the Boc protecting group. |

Causality in Proton Chemical Shifts:

-

Thiophene Protons: The electron-withdrawing nature of the bromine atom at the 2-position and the carbamate group at the 3-position will influence the electron density of the thiophene ring, leading to the predicted downfield shifts.

-

tert-Butyl Protons: The aliphatic nature and the distance from electronegative atoms result in a characteristic upfield chemical shift for the tert-butyl group.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | ~152 - 155 | The carbonyl carbon of the carbamate group is expected to be significantly downfield due to the strong deshielding effect of the double bond to oxygen and the adjacent nitrogen and oxygen atoms. |

| Thiophene C-3 | ~135 - 140 | The carbon bearing the carbamate group will be downfield due to the direct attachment of the nitrogen atom. |

| Thiophene C-5 | ~125 - 130 | This carbon is adjacent to the sulfur atom and will be deshielded. |

| Thiophene C-4 | ~120 - 125 | This carbon is expected to be the most upfield of the thiophene ring carbons. |

| Thiophene C-2 | ~110 - 115 | The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect" of bromine. |

| Quaternary C (tert-butyl) | ~80 - 82 | The quaternary carbon of the tert-butyl group has a characteristic chemical shift in this region. |

| Methyl C (tert-butyl) | ~28 | The three equivalent methyl carbons of the tert-butyl group will appear as a single signal in the aliphatic region. |

Expertise in ¹³C NMR Interpretation: The prediction of the thiophene carbon chemical shifts is based on the additive effects of the bromo and amino substituents on the thiophene ring. While these are estimations, they provide a reliable range for experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl (2-bromothiophen-3-yl)carbamate is expected to be dominated by absorptions from the carbamate group.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 - 3300 | Medium | N-H stretch | Carbamate |

| ~2980 - 2950 | Medium-Strong | C-H stretch (sp³) | tert-butyl |

| ~3100 - 3000 | Weak-Medium | C-H stretch (sp²) | Thiophene |

| ~1740 - 1680 | Strong | C=O stretch | Carbamate |

| ~1550 - 1500 | Medium | N-H bend | Carbamate |

| ~1250 - 1200 | Strong | C-O stretch | Carbamate |

Trustworthiness of IR Predictions: The vibrational frequencies of carbamate functional groups are well-documented[1]. The predicted ranges are based on extensive empirical data and are highly reliable for the identification of this functional group. The C=O stretch is particularly diagnostic and is expected to be a strong, sharp peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the molecule with the ⁸¹Br isotope[2][3][4]. The nominal molecular weight is approximately 277 g/mol (for ⁷⁹Br) and 279 g/mol (for ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of tert-butyl group: A prominent fragmentation pathway is the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment ion at m/z 220/222.

-

Loss of isobutylene: Cleavage of the Boc group can also occur via the loss of isobutylene (C₄H₈), resulting in a fragment ion at m/z 221/223.

-

Loss of the Boc group: Complete loss of the Boc group (•COOC(CH₃)₃) can lead to a fragment ion corresponding to 2-bromo-3-aminothiophene.

-

Loss of Bromine: Fragmentation involving the loss of a bromine radical (•Br) is also possible.

-

Figure 3: Workflow for NMR data acquisition and processing.

Protocol 2: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the molecular ion signal and control fragmentation.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectral data for tert-butyl (2-bromothiophen-3-yl)carbamate. By leveraging fundamental principles of spectroscopy and comparative data from related structures, this document serves as an authoritative resource for the characterization of this important synthetic intermediate. The detailed protocols and expert interpretations are designed to empower researchers to confidently acquire and analyze their own experimental data, thereby ensuring the scientific integrity of their work in the fields of drug discovery and materials science.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

tert-Butyl n-(2-bromothiophen-3-yl)carbamate (C9H12BrNO2S) - PubChemLite. (n.d.). Retrieved January 24, 2026, from [Link]

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (1966). Journal of the AOAC, 49(2), 412-428. [Link]

-

2-Bromothiophene | C4H3BrS | CID 13851 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022). Organics, 3(1), 1-13. [Link]

-

Isotopes in Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]

-

Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (2008). Retrieved January 24, 2026, from [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. (2021). Retrieved January 24, 2026, from [Link]

-

mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

-

6.7: Other Important Isotopes- Br and Cl - Chemistry LibreTexts. (2022). Retrieved January 24, 2026, from [Link]

-

Bromo pattern in Mass Spectrometry - YouTube. (2023). Retrieved January 24, 2026, from [Link]

-

The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. (2023). Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (2-bromothiophen-3-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl (2-bromothiophen-3-yl)carbamate, a key intermediate in medicinal chemistry and materials science. As a self-validating system, this document integrates theoretical principles with practical, field-proven insights for acquiring and interpreting the spectrum. We will explore the causal relationships between the molecule's structure and its spectral features, including chemical shifts, spin-spin coupling, and integration. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and purity assessment.

Introduction: The Structural Significance of a Versatile Building Block

Tert-butyl (2-bromothiophen-3-yl)carbamate (PubChem CID: 13164363) is a disubstituted thiophene derivative that serves as a versatile synthetic intermediate.[1] The thiophene ring is a privileged scaffold in drug discovery, and the orthogonal reactivity of the bromine atom (amenable to cross-coupling reactions) and the Boc-protected amine (allowing for deprotection and subsequent functionalization) makes this molecule highly valuable.

Accurate structural confirmation is paramount, as subtle isomeric impurities can drastically alter downstream reactions and final product properties. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering detailed, non-destructive insight into the molecular framework. This guide explains how to leverage ¹H NMR to confidently verify the structure and purity of this compound.

Theoretical Foundations: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by the distinct electronic environments of the protons within the molecule. By dissecting the structure into its constituent functional groups—the thiophene ring, the bromine substituent, the N-Boc protecting group, and the tert-butyl group—we can predict the key features of its spectrum.

Caption: Key functional groups influencing the ¹H NMR spectrum.

Chemical Shift (δ)

The chemical shift of a proton is dictated by the degree of magnetic shielding provided by its local electronic environment. Electron-withdrawing groups decrease shielding (deshield) and cause protons to resonate at a higher chemical shift (downfield), while electron-donating groups increase shielding and move signals to lower chemical shifts (upfield).[2]

-

Thiophene Protons (H-4, H-5): Protons on sp²-hybridized carbons of aromatic systems typically appear in the 6.5-8.5 ppm region.[2] In this molecule, the two remaining thiophene protons are adjacent. Their precise shifts are influenced by the neighboring substituents. The bromine atom at C-2 is a potent electron-withdrawing group, which strongly deshields the adjacent H-5 proton. The carbamate group at C-3 also exerts an electron-withdrawing effect, deshielding the H-4 proton. Based on data from 2-bromothiophene and 3-bromothiophene, we can anticipate these signals to appear between 7.0 and 7.5 ppm.[3]

-

Amide Proton (N-H): The proton on the carbamate nitrogen typically resonates in the mid-field region, often between 5.0 and 8.0 ppm. Its signal is frequently broad due to quadrupole coupling with the nitrogen atom and its tendency to undergo chemical exchange.[4] The exact position is highly sensitive to solvent, concentration, and temperature.[4]

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds.[4] They are attached to a saturated, sp³-hybridized carbon and are shielded, causing them to appear far upfield.[2] For a Boc group, this signal is a characteristic sharp singlet typically found around 1.5 ppm.[5][6][7]

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent protons through the intervening chemical bonds, resulting in the splitting of signals. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

Thiophene Protons: The two adjacent protons on the thiophene ring, H-4 and H-5, will couple with each other. This will split each of their signals into a doublet. The typical coupling constant for adjacent protons on a thiophene ring (J₄,₅) is in the range of 5-6 Hz.

-

tert-Butyl and Amide Protons: The nine equivalent tert-butyl protons have no adjacent, non-equivalent protons, so their signal will be an unsplit singlet.[4] The N-H proton typically does not show coupling to other protons, or the coupling is smeared out by its broadness, resulting in a singlet.

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For tert-butyl (2-bromothiophen-3-yl)carbamate, the expected integration ratio for the thiophene, amide, and tert-butyl protons will be 2:1:9.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution spectrum is a self-validating process; a robust protocol ensures reliable and reproducible data.

Objective: To obtain a high-resolution ¹H NMR spectrum of tert-butyl (2-bromothiophen-3-yl)carbamate for structural verification.

Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to avoid signal broadening or artifacts. The solvent must be deuterated to prevent a large, overwhelming solvent signal.

-

Procedure: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.[8] Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Rationale: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion and resolution, which is crucial for resolving the coupling patterns of the thiophene protons.

-

Procedure: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal.

-

-

Data Acquisition:

-

Rationale: Standard ¹H acquisition parameters are typically sufficient. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

-

Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

-

Data Processing:

-

Rationale: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.

-

Procedure: Apply a Fourier transform to the acquired data. Phase the spectrum to ensure all peaks are in positive, absorptive mode. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the peak multiplicities and coupling constants.

-

Spectral Analysis and Interpretation

Based on the theoretical principles outlined above, the ¹H NMR spectrum of tert-butyl (2-bromothiophen-3-yl)carbamate is predicted to exhibit four distinct signals.

Caption: Predicted spin-spin coupling pathway in the molecule.

Peak Assignments and Rationale

-

δ ~ 7.2-7.4 ppm (Doublet, 1H, H-5): This downfield doublet is assigned to the proton at the 5-position of the thiophene ring. It experiences a strong deshielding effect from the adjacent electron-withdrawing bromine atom and is coupled to H-4.

-

δ ~ 7.0-7.2 ppm (Doublet, 1H, H-4): This doublet, slightly upfield from H-5, is assigned to the proton at the 4-position. It is deshielded by the carbamate group and the sulfur heteroatom and is coupled to H-5.

-

δ ~ 6.5-7.0 ppm (Broad Singlet, 1H, N-H): This broad signal is characteristic of the amide proton of the Boc group. Its chemical shift can vary significantly. A D₂O shake experiment, where this peak would disappear upon exchange with deuterium, can definitively confirm this assignment.[4]

-

δ ~ 1.5 ppm (Singlet, 9H, -C(CH₃)₃): This intense, sharp singlet is the unmistakable signature of the nine equivalent protons of the tert-butyl group, located in the shielded aliphatic region of the spectrum.[5][7]

Data Summary

The predicted ¹H NMR data are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.2-7.4 | Doublet (d) | ~ 5.5 | 1H | Thiophene H-5 |

| ~ 7.0-7.2 | Doublet (d) | ~ 5.5 | 1H | Thiophene H-4 |

| ~ 6.5-7.0 | Broad Singlet (br s) | - | 1H | N-H |

| ~ 1.50 | Singlet (s) | - | 9H | -C(CH₃)₃ |

Conclusion

The ¹H NMR spectrum of tert-butyl (2-bromothiophen-3-yl)carbamate provides a wealth of structural information that is both definitive and self-validating. The four key signals—two doublets in the aromatic region, a broad singlet for the amide proton, and a large upfield singlet for the tert-butyl group—and their respective integrations and coupling constants, create a unique spectral fingerprint. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently interpret this spectrum to confirm the molecule's identity and purity, ensuring the integrity of their subsequent research and development efforts.

References

-

Hsu, C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1413. [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(2-bromothiophen-3-yl)carbamate (C9H12BrNO2S). Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved January 24, 2026, from [Link]

-

Unknown Source. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Unknown Source. (n.d.). Supporting Information. [Link]

Sources

- 1. PubChemLite - Tert-butyl n-(2-bromothiophen-3-yl)carbamate (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Bromothiophene(872-31-1) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of Brominated Thiophenes

An In-depth Technical Guide:

Introduction

Brominated thiophenes are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in a vast array of applications ranging from pharmaceuticals and agrochemicals to advanced organic electronic materials like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[1][2][3] The precise positioning of bromine atoms on the thiophene ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity, biological activity, and photophysical behavior. Consequently, the unambiguous structural confirmation and purity assessment of these intermediates and final products are non-negotiable requirements in research, development, and quality control.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the spectroscopic characterization of brominated thiophenes. Moving beyond a mere recitation of techniques, this document elucidates the causality behind experimental choices, emphasizing an integrated, multi-technique approach. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR/Raman), UV-Visible Spectroscopy, and X-ray Crystallography each provide a unique and complementary piece of the structural puzzle, culminating in a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is arguably the most powerful tool for the routine structure elucidation of brominated thiophenes in solution. It provides detailed information about the number and connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The Causality of Bromine's Influence

The introduction of a bromine atom onto the thiophene ring induces significant and predictable changes in the NMR spectra. This is due to bromine's high electronegativity and the "heavy atom effect."

-

Electronegativity: Bromine withdraws electron density from the ring via the inductive effect (-I), generally deshielding nearby protons and carbons (causing them to appear at a higher chemical shift or further downfield).

-

Heavy Atom Effect: A unique phenomenon where the large electron cloud of the bromine atom directly influences the shielding of the carbon to which it is attached. This effect, which involves spin-orbit coupling, typically causes the directly bonded carbon (C-Br) to be shielded (appear at a lower chemical shift or further upfield) than would be expected based on electronegativity alone.[4]

¹H NMR Spectroscopy

Proton NMR provides a direct count of the different electronic environments of hydrogen atoms and their connectivity through spin-spin coupling.

-

Chemical Shifts (δ): Protons on an unsubstituted thiophene ring appear between 7.0 and 7.4 ppm.[5] A bromine substituent will shift the signals of the remaining protons. The proton ortho to the bromine is typically the most deshielded.

-

Coupling Constants (J): The magnitude of the coupling constant between two protons is highly dependent on the number of bonds separating them and their geometric relationship. For thiophenes, these values are diagnostic of the substitution pattern.

-

³J(H2-H3) ≈ 4.9-5.8 Hz

-

³J(H3-H4) ≈ 3.5-4.5 Hz

-

⁴J(H2-H4) ≈ 1.0-1.7 Hz

-

⁴J(H2-H5) ≈ 2.8-3.5 Hz

-

⁵J(H3-H5) ≈ 1.5-2.5 Hz

-

Data Summary: ¹H NMR of Common Bromothiophenes

| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | Coupling Constants (Hz) |

| Thiophene | 7.33 (dd) | 7.12 (dd) | 7.12 (dd) | 7.33 (dd) | ³J₂₃=4.9, ³J₃₄=3.5, ⁴J₂₄=1.0, ⁴J₂₅=2.8 |

| 2-Bromothiophene | — | 7.15 (dd) | 6.98 (t) | 7.38 (dd) | ³J₃₄=5.6, ⁴J₄₅=3.8, ⁵J₃₅=1.3 |

| 3-Bromothiophene | 7.25 (dd) | — | 7.05 (dd) | 7.45 (dd) | ³J₂₄=1.5, ³J₄₅=5.0, ⁵J₂₅=3.0 |

| 2,5-Dibromothiophene | — | 7.05 (s) | 7.05 (s) | — | — |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbon atoms in a molecule. The bromine substituent has a profound and characteristic effect on the carbon chemical shifts.

-

Directly Bonded Carbon (C-Br): This carbon experiences the heavy atom effect and is significantly shielded. For example, in 3-bromothiophene, the C3 signal appears around 109.5 ppm, far upfield from the ~125 ppm seen for the β-carbons in thiophene itself.[6]

-

Other Ring Carbons: The other carbons are influenced by a combination of inductive and resonance effects, leading to predictable shifts that aid in assignment.

Data Summary: ¹³C NMR of Common Bromothiophenes

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 |

| 2-Bromothiophene | 111.9 | 130.5 | 128.2 | 126.7 |

| 3-Bromothiophene | 126.9 | 109.5 | 130.3 | 122.9 |

| 2,5-Dibromothiophene | 112.9 | 131.5 | 131.5 | 112.9 |

Note: Data compiled from various sources including[5][6]. Shifts are approximate.

Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

-

Sample Preparation: Accurately weigh ~20-50 mg of the brominated thiophene and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the ¹³C probe.

-

Acquisition Parameters:

-

Use a standard pulse-acquire experiment (e.g., zgig on Bruker systems).

-

To ensure quantitative data (accurate peak integrals), use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any carbon in the molecule (a D1 of 30-60 seconds is often sufficient for aromatic carbons).

-

Acquire a sufficient number of scans (NS) to achieve a good signal-to-noise ratio (S/N > 25:1).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum by setting the solvent residual peak (e.g., CDCl₃ at 77.16 ppm) as the reference. Integrate the peaks to determine the relative ratios of the different carbon atoms.

Visualization: General NMR Characterization Workflow

Caption: General workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Halogen Count

Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental formula. For halogenated compounds, MS provides an exceptionally clear diagnostic signature due to the characteristic isotopic abundances of halogens.

The Causality of Bromine's Isotopic Signature

Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.69% and 49.31%, respectively). This gives any bromine-containing molecule a distinctive pattern in its mass spectrum.

-

A molecule with one bromine atom will show two peaks of nearly equal intensity separated by 2 mass units: the molecular ion peak (M) and an M+2 peak.

-

A molecule with two bromine atoms will show three peaks in a characteristic 1:2:1 intensity ratio: M, M+2, and M+4.

-

This pattern extends to molecules with more bromine atoms and is also observed in any bromine-containing fragments.

Data Summary: Isotopic Patterns for Brominated Compounds

| Number of Br Atoms | Peak | Relative Intensity |

| 1 | M, M+2 | ~1:1 |

| 2 | M, M+2, M+4 | ~1:2:1 |

| 3 | M, M+2, M+4, M+6 | ~1:3:3:1 |

| 4 | M, M+2, M+4, M+6, M+8 | ~1:4:6:4:1 |

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like dichloromethane or introduced neat if it's a volatile liquid) into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC-MS) system.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Analysis: Examine the resulting spectrum. Identify the molecular ion cluster to confirm the molecular weight and the number of bromine atoms. Analyze the major fragment ions to gain further structural information (e.g., loss of a Br atom or HBr).

Visualization: Isotopic Signature of Dibromothiophene

Caption: Characteristic 1:2:1 isotope pattern for a molecule with two bromine atoms.

Vibrational Spectroscopy (FTIR & Raman): The Molecular Fingerprint

Infrared (IR) and Raman spectroscopy probe the vibrational and rotational modes of a molecule. Every molecule has a unique set of vibrational frequencies, providing a characteristic "fingerprint." These techniques are excellent for identifying functional groups and confirming the presence of the thiophene ring.

The Causality of Vibrational Modes

-

IR Spectroscopy: A vibrational mode is IR active if it results in a change in the molecule's dipole moment.

-

Raman Spectroscopy: A mode is Raman active if it causes a change in the molecule's polarizability. For centrosymmetric molecules (e.g., 2,5-dibromothiophene), the "rule of mutual exclusion" states that vibrational modes that are IR active are Raman inactive, and vice-versa.[7]

Key diagnostic bands for brominated thiophenes include:

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹).[8]

-

Ring Stretching (C=C, C-C): Strong bands in the 1550-1300 cm⁻¹ region are characteristic of the thiophene ring itself.

-

C-H Bending: Out-of-plane (o.o.p) C-H bending vibrations in the 900-700 cm⁻¹ region are highly sensitive to the substitution pattern.[1]

-

C-Br Stretching: The carbon-bromine stretch is a key diagnostic peak, though it appears in the far-IR region (typically 600-500 cm⁻¹), which may require specialized optics.

Data Summary: Key Vibrational Frequencies

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3120 - 3050 | Medium-Weak |

| Ring C=C Stretch | 1550 - 1400 | Medium-Strong |

| Ring Breathing | ~1350 | Strong |

| C-H In-Plane Bend | 1280 - 1040 | Medium |

| C-H Out-of-Plane Bend | 910 - 710 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Reference data adapted from[1][8].

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key vibrational bands and comparing them to known literature values or spectral databases.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened swab to remove all traces of the sample.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). For brominated thiophenes, this technique provides insight into the conjugated π-electron system.

The Causality of Substituent Effects

The thiophene ring possesses a conjugated π-system that gives rise to strong UV absorption. The bromine atom acts as an auxochrome, a substituent that modifies the absorption characteristics (λmax and molar absorptivity, ε) of the chromophore. This modification arises from the interplay between bromine's electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M, via its lone pairs). The net effect can lead to a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shift compared to unsubstituted thiophene.[9][10]

Data Summary: UV Absorption Maxima (λmax)

| Compound | λmax (nm) | Solvent |

| Thiophene | 231 | Hexane |

| 2-Bromothiophene | 236 | Ethanol |

| 3-Bromothiophene | 239 | Ethanol |

| 2,5-Dibromothiophene | 247 | Ethanol |

X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. This method is particularly valuable for confirming stereochemistry and studying non-covalent interactions like halogen bonding (C-Br···X).[11]

The Causality of Diffraction

A single crystal consists of a perfectly ordered, three-dimensional array of molecules. When a beam of X-rays is passed through this crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is unique to the crystal's structure. By analyzing the positions and intensities of the diffracted spots, a complete electron density map of the molecule can be constructed, revealing the precise location of every atom.

Visualization: X-ray Crystallography Workflow

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. jchps.com [jchps.com]

- 3. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 6. oipub.com [oipub.com]

- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of tert-Butyl (2-bromothiophen-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiophenes in Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in drug discovery, appearing in a multitude of clinically approved pharmaceuticals and late-stage clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The synthesis of highly functionalized thiophenes, particularly 3-aryl-2-aminothiophene derivatives, is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the construction of these complex molecular architectures.[1][2]

This application note provides a detailed protocol for the Suzuki coupling of tert-Butyl (2-bromothiophen-3-yl)carbamate with a range of arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss critical parameters for reaction optimization and troubleshooting. The Boc-protecting group on the amine is crucial as it modulates the electronic properties of the thiophene ring and prevents potential side reactions, ensuring a clean and efficient coupling process.[3][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is paramount for rational troubleshooting and optimization of the reaction conditions.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, tert-Butyl (2-bromothiophen-3-yl)carbamate) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5] For bromothiophenes, this step is generally efficient with appropriate palladium catalysts.

-

Transmetalation: The subsequent step involves the transfer of the organic group from the organoboron reagent (the arylboronic acid) to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of tert-Butyl (2-bromothiophen-3-yl)carbamate with various arylboronic acids. Optimization may be necessary for specific substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |

| tert-Butyl (2-bromothiophen-3-yl)carbamate | 301665-61-0 | 292.18 | Aryl Halide (Substrate) |

| Arylboronic Acid | Varies | Varies | Coupling Partner |

| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | 224.50 | Catalyst Precursor |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | Ligand |

| K₃PO₄ (Potassium phosphate tribasic) | 7778-53-2 | 212.27 | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |

| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent |

| Ethyl acetate | 141-78-6 | 88.11 | Extraction Solvent |

| Brine | N/A | N/A | Aqueous Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | Varies | Varies | Drying Agent |

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling protocol.

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine tert-Butyl (2-bromothiophen-3-yl)carbamate (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and SPhos (0.04 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the bromothiophene substrate.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-Butyl (2-arylthiophen-3-yl)carbamate.

Causality and Experimental Choices

-

Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of challenging substrates, including electron-rich heteroaryl halides.[6][7] The SPhos ligand promotes the formation of a monoligated palladium species, which is highly active in the oxidative addition step.[8]

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing the degradation of sensitive functional groups.[8][9] Other bases such as cesium carbonate (Cs₂CO₃) can also be employed and may be beneficial for less reactive coupling partners.[7]

-

Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reactants, while the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] The ratio of the solvents can be adjusted to optimize the reaction.

Troubleshooting and Considerations

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst system (e.g., a pre-formed palladium catalyst), or a stronger base. Ensure that the reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.

-

Side Reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide. These can often be minimized by carefully controlling the reaction temperature and ensuring an efficient transmetalation step.

-

Substrate Scope: The electronic nature of the arylboronic acid can influence the reaction rate. Electron-rich boronic acids may require longer reaction times or higher temperatures, while electron-deficient ones tend to react more readily.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-aryl-2-(Boc-amino)thiophenes from tert-Butyl (2-bromothiophen-3-yl)carbamate. The protocol outlined in this application note provides a solid foundation for researchers to access a diverse range of substituted thiophene derivatives for applications in medicinal chemistry and materials science. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and adapt this methodology to their specific synthetic needs.

References

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13548–13555. [Link]

-

Takahashi, M., Masui, K., Sekiguchi, H., Kobayashi, N., Mori, A., Funahashi, M., & Tamaoki, N. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society, 128(33), 10930–10933. [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(17), 7564–7574. [Link]

-

Mane, et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(26), 15787-15813. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Takahashi, M., Masui, K., Sekiguchi, H., Kobayashi, N., Mori, A., Funahashi, M., & Tamaoki, N. (2006). Palladium-catalyzed C-H homocoupling of bromothiophene derivatives and synthetic application to well-defined oligothiophenes. Journal of the American Chemical Society, 128(33), 10930–10933. [Link]

-

Snieckus, V., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. [Link]

-

ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

-

Rasheed, S., et al. (2019). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 24(23), 4252. [Link]

-

Krchnak, V., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(11), 2589. [Link]

-

Sewald, N., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13586-13590. [Link]

-

Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Garg, N. K., & Snieckus, V. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6116–6119. [Link]

-

Tura, M., et al. (2024). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Molecular Structure, 1301, 137359. [Link]

Sources

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tert-Butyl (2-bromothiophen-3-yl)carbamate as a Functional Monomer for Solution-Processable Organic Electronic Materials

Introduction: The Strategic Role of Functionalized Polythiophenes in Organic Electronics

Polythiophenes are a cornerstone class of conducting polymers in the field of organic electronics, prized for their excellent charge transport properties, environmental stability, and tuneability.[1] The performance of polythiophene-based devices, such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and sensors, is intrinsically linked to the chemical structure of the polymer backbone and its side chains.[1][2] Strategic functionalization of the thiophene monomer unit is a powerful tool to modulate the electronic properties, solubility, and solid-state packing of the resulting polymer.[1]

This guide focuses on tert-Butyl (2-bromothiophen-3-yl)carbamate , a versatile monomer for the synthesis of poly(3-aminothiophene)s. The tert-butoxycarbonyl (Boc) protecting group offers several key advantages:

-

Enhanced Solubility: The bulky Boc group improves the solubility of the monomer and the resulting polymer in common organic solvents, facilitating solution-based processing and purification.[3]

-

Controlled Synthesis: The Boc group protects the reactive amine functionality, preventing unwanted side reactions during polymerization.[3]

-

Tunable Properties via Deprotection: Post-polymerization, the Boc group can be readily removed under acidic or thermal conditions to yield poly(3-aminothiophene).[4][5] This deprotected polymer, with its primary amine group, opens avenues for further functionalization, such as hydrogen bonding-directed self-assembly or the attachment of other functional moieties.

This document provides a comprehensive overview of the synthesis of poly(3-(tert-butoxycarbonylamino)thiophene) from tert-Butyl (2-bromothiophen-3-yl)carbamate, its subsequent deprotection, and its application in the fabrication of organic electronic devices. The protocols provided are based on well-established methodologies for the synthesis of polythiophene derivatives.[6]

The Synthetic Pathway: From Monomer to Functional Polymer

The overall synthetic strategy involves a two-step process: (1) polymerization of the Boc-protected monomer to yield poly(3-(tert-butoxycarbonylamino)thiophene), and (2) deprotection of the polymer to afford poly(3-aminothiophene).

Caption: Synthetic workflow from monomer to device.

Part 1: Polymerization of tert-Butyl (2-bromothiophen-3-yl)carbamate

While various cross-coupling methods can be employed for the synthesis of polythiophenes, Kumada Catalyst-Transfer Polycondensation (KCTP) is a powerful technique for achieving regioregular, high molecular weight polymers.[6] The following protocol is adapted from established procedures for the polymerization of 3-substituted-2,5-dibromothiophenes.[6]

Protocol 1: Synthesis of Poly(3-(tert-butoxycarbonylamino)thiophene) via Kumada Catalyst-Transfer Polycondensation

Materials:

-

tert-Butyl (2-bromothiophen-3-yl)carbamate (Monomer)

-

i-PrMgCl·LiCl in Tetrahydrofuran (THF) (1.3 M)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

5 M Hydrochloric Acid (HCl)

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve tert-Butyl (2-bromothiophen-3-yl)carbamate (1.0 mmol) in anhydrous THF (20 mL).

-

Grignard Metathesis: Cool the solution to 0 °C in an ice bath. Slowly add i-PrMgCl·LiCl (1.0 mmol, 0.77 mL of a 1.3 M solution in THF) dropwise. After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. This step forms the Grignard reagent of the monomer.

-

Initiation of Polymerization: In a separate Schlenk flask, prepare a solution of Ni(dppp)Cl₂ (0.02 mmol) in anhydrous THF (5 mL). Add the catalyst solution to the monomer solution at room temperature.

-

Polymerization: Stir the reaction mixture at room temperature for 24 hours. The solution may become viscous as the polymer forms.

-

Quenching: Quench the reaction by slowly adding 5 M HCl (5 mL). Stir for 30 minutes.

-

Precipitation and Purification: Pour the reaction mixture into methanol (200 mL) to precipitate the polymer. Filter the solid product and wash sequentially with methanol, acetone, and hexane to remove oligomers and residual catalyst.

-

Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (in that order). Finally, extract the polymer with chloroform.

-

Isolation: Concentrate the chloroform solution under reduced pressure and precipitate the polymer in methanol. Filter and dry the resulting solid under vacuum to yield poly(3-(tert-butoxycarbonylamino)thiophene) as a solid.

Characterization of Poly(3-(tert-butoxycarbonylamino)thiophene):

| Technique | Expected Observations |

| ¹H NMR | Broad signals corresponding to the thiophene backbone protons and the tert-butyl protons of the Boc group. The disappearance of the monomer's distinct aromatic proton signals indicates successful polymerization. |

| GPC/SEC | Determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). A narrow PDI is indicative of a controlled polymerization. |

| UV-Vis Spectroscopy | The solution and thin-film absorption spectra will show a π-π* transition characteristic of a conjugated polythiophene. The position of the absorption maximum (λₘₐₓ) provides insight into the effective conjugation length. A red-shift in the thin-film spectrum compared to the solution spectrum suggests aggregation and ordering in the solid state.[7] |

| Cyclic Voltammetry (CV) | Allows for the determination of the HOMO and LUMO energy levels of the polymer. These values are critical for predicting the performance in electronic devices. |

Part 2: Deprotection to Yield Poly(3-aminothiophene)

The removal of the Boc protecting group can be achieved through either acid catalysis or thermal treatment. The choice of method depends on the desired final properties and the tolerance of the polymer to the reaction conditions.

Protocol 2A: Acid-Catalyzed Deprotection

Materials:

-

Poly(3-(tert-butoxycarbonylamino)thiophene)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected polymer in DCM.

-

Acid Treatment: Add an excess of TFA (e.g., 20% v/v) to the polymer solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or by taking small aliquots, precipitating the polymer, and analyzing by ¹H NMR to confirm the disappearance of the tert-butyl signal.

-

Neutralization: Slowly pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Separate the organic layer, and wash it with deionized water.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield poly(3-aminothiophene).

Caption: Workflow for acid-catalyzed Boc deprotection.

Protocol 2B: Thermal Deprotection

Thermal deprotection offers a catalyst-free alternative, which can be advantageous for avoiding potential contamination of the final polymer.[5]

Materials:

-

Poly(3-(tert-butoxycarbonylamino)thiophene)

-

High-boiling point solvent (e.g., o-dichlorobenzene or N-methyl-2-pyrrolidone)

-

Methanol

Procedure:

-

Dissolution: Dissolve the Boc-protected polymer in a minimal amount of a high-boiling point solvent.

-

Heating: Heat the solution under an inert atmosphere to a temperature sufficient for deprotection (typically 150-200 °C).[4] The exact temperature and time will need to be optimized for the specific polymer.

-

Monitoring: Monitor the reaction by taking aliquots and analyzing by ¹H NMR.

-

Precipitation: Once the deprotection is complete, cool the solution and precipitate the polymer by adding it to methanol.

-

Purification: Filter the polymer and wash thoroughly with methanol to remove the high-boiling point solvent. Dry the polymer under vacuum.

Characterization of Poly(3-aminothiophene):

-

FTIR Spectroscopy: The appearance of N-H stretching bands and the disappearance of the C=O stretching band of the carbamate will confirm the removal of the Boc group.

-

Solubility: The solubility of the polymer is expected to change significantly after deprotection. Poly(3-aminothiophene) is likely to be less soluble in non-polar organic solvents and more soluble in polar aprotic solvents.

-

¹H NMR: The disappearance of the signal corresponding to the tert-butyl group is a clear indicator of successful deprotection.

-

Electronic Properties: The electronic properties (HOMO/LUMO levels, bandgap) are expected to be modulated by the presence of the amine group. These can be re-evaluated using CV and UV-Vis spectroscopy.

Part 3: Application in Organic Field-Effect Transistors (OFETs)

Poly(3-aminothiophene) is a promising candidate for the active layer in p-type OFETs. The following is a general protocol for the fabrication and characterization of a bottom-gate, bottom-contact OFET.

Protocol 3: OFET Fabrication and Characterization

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

-

Pre-patterned gold source and drain electrodes

-

Poly(3-aminothiophene) solution in a suitable solvent (e.g., chloroform, chlorobenzene)

-

Hexamethyldisilazane (HMDS) for surface treatment (optional)

-

Spin-coater

-

Hotplate

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate with pre-patterned electrodes by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.

-

Surface Treatment (Optional): To improve the interface quality, treat the SiO₂ surface with HMDS by spin-coating or vapor deposition.

-

Active Layer Deposition: Spin-coat the poly(3-aminothiophene) solution onto the substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-100 nm).

-

Annealing: Anneal the film on a hotplate to remove residual solvent and improve the molecular ordering. The annealing temperature and time should be optimized (e.g., 100-150 °C for 10-30 minutes).

-

Device Characterization: Characterize the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a glovebox or under vacuum). Measure the output and transfer characteristics to determine key performance metrics.

Caption: Workflow for OFET fabrication.

OFET Performance Metrics:

| Parameter | Description |

| Field-Effect Mobility (µ) | A measure of how quickly charge carriers move through the semiconductor material in the presence of an electric field. Higher mobility generally leads to faster device operation. For polythiophenes, hole mobilities can range from 10⁻⁵ to over 1 cm²/Vs depending on regioregularity, molecular weight, and film morphology.[8][9] |

| On/Off Current Ratio (Iₒₙ/Iₒff) | The ratio of the drain current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for digital logic applications to minimize power consumption. |

| Threshold Voltage (Vₜ) | The gate voltage at which the transistor begins to conduct. This parameter is important for determining the operating voltage of the device. |

Conclusion and Future Outlook

Tert-Butyl (2-bromothiophen-3-yl)carbamate serves as a valuable building block for the synthesis of functional polythiophenes. The use of the Boc protecting group allows for controlled polymerization and enhanced solubility, while its subsequent removal provides a pathway to poly(3-aminothiophene). This deprotected polymer, with its reactive amine side chain, is a versatile platform for further chemical modification, enabling the fine-tuning of its electronic and physical properties for a wide range of organic electronic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising material in next-generation electronic devices.

References

-

[Repositorio UC: Research Article Synthesis of Poly

-

.bocsci.com/solutions/thiophene-synthesis-services.html)

Sources

- 1. [2208.11486] Long-term electrical characteristics of a poly-3-hexylthiophene water-gated thin-film transistor [arxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Thermally regulated one-pot direct arylation polymerization and Boc deprotection for synthesis of an adenine-functionalized polythiophene - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

Application Note & Protocol: Efficient Acid-Catalyzed Deprotection of tert-butyl (2-bromothiophen-3-yl)carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a range of reaction conditions and its clean, efficient removal under acidic treatment.[1] This document provides a comprehensive guide for the acid-catalyzed deprotection of tert-butyl (2-bromothiophen-3-yl)carbamate to yield 2-bromothiophen-3-amine, a valuable heterocyclic building block in pharmaceutical and materials science research. We present detailed protocols using two common and highly effective acidic reagents: Trifluoroacetic Acid (TFA) and hydrogen chloride (HCl) in 1,4-dioxane. This guide explains the underlying reaction mechanism, offers step-by-step experimental procedures, discusses critical process parameters, and provides troubleshooting insights to ensure a high-yield, high-purity outcome.

Introduction: Strategic Importance and Rationale

2-Aminothiophene scaffolds are prevalent in a multitude of biologically active compounds, including neuroleptics and anti-inflammatory agents.[2] The synthesis of complex molecules incorporating this moiety often requires the temporary masking of the reactive amine functionality to prevent unwanted side reactions. The Boc group serves this purpose exceptionally well.

The acid-labile nature of the Boc group allows for its selective removal under conditions that often leave other protecting groups, such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc), intact.[3] The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the desired final salt form of the amine. This protocol details the use of Trifluoroacetic Acid (TFA), a strong organic acid, and 4M HCl in dioxane, a widely used and efficient reagent for this transformation.[4][5]

Reaction Mechanism: The Chemistry of Cleavage

The acid-catalyzed removal of the Boc group is a straightforward and well-understood process proceeding via a carbamate hydrolysis mechanism.[4][6] The reaction can be dissected into three primary stages:

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (H⁺). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.[1][3]

-

Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tert-butyl cation and a transient carbamic acid intermediate.[6][7]

-